Cas no 75567-38-3 (2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- structure
75567-38-3 structure
Nome do Produto:2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
N.o CAS:75567-38-3
MF:C25H34O5
MW:414.53400
CID:574914
PubChem ID:137345989

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
    • 20-Deoxyingenol 3-angelate
    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene,2-butenoic acid deriv.
    • 2-Butenoicacid, 2-methyl-,1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, [1aR-[1aa,2b,5b,5ab,6b(Z),8aa,9a,10aa]]-
    • 3-Angelyl-20-deoxyingenol
    • Euphorbia factor H8
    • PEP 006
    • CS-0017346
    • AKOS040761021
    • 75567-38-3
    • DTXSID001311410
    • HY-N1684
    • CHEMBL4071723
    • SCHEMBL15589568
    • (dihydroxy-pentamethyl-oxo-[?]yl) (Z)-2-methylbut-2-enoate
    • BDBM50470110
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • B2703-477471
    • Inchi: InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1
    • Chave InChI: UQOWJJGOQJONCI-MZRDIQIISA-N
    • SMILES: O[C@]12[C@@]3(C([C@]([H])(C=C([C@H]2O)C)[C@@H]([C@H]4C[C@H]3C)C4(C)C)=O)C=C([C@@H]1OC(/C(C)=C\C)=O)C

Propriedades Computadas

  • Massa Exacta: 414.24100
  • Massa monoisotópica: 414.24062418g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 909
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 83.8Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 531.1±50.0 °C at 760 mmHg
  • Ponto de Flash: 174.1±23.6 °C
  • Solubilidade: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 83.83000
  • LogP: 3.35990
  • Pressão de vapor: 0.0±3.2 mmHg at 25°C

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Informações de segurança

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mg
20-Deoxyingenol 3-angelate
75567-38-3
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN2799-5 mg
20-Deoxyingenol 3-angelate
75567-38-3 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN2799-5mg
20-Deoxyingenol 3-angelate
75567-38-3
5mg
¥ 4040 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mL * 10 mM (in DMSO)
20-Deoxyingenol 3-angelate
75567-38-3
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-08
A2B Chem LLC
AH57124-5mg
20-Deoxyingenol 3-angelate
75567-38-3 98.0%
5mg
$719.00 2024-04-19
TargetMol Chemicals
TN2799-1 ml * 10 mm
20-Deoxyingenol 3-angelate
75567-38-3
1 ml * 10 mm
¥ 4140 2024-07-20

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Literatura Relacionada

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.